molecular formula C20H25N5O3S B2520794 2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline CAS No. 2097916-96-4

2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline

Cat. No.: B2520794
CAS No.: 2097916-96-4
M. Wt: 415.51
InChI Key: AKNDWIOYCPLYTH-UHFFFAOYSA-N
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Description

2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline is a high-purity synthetic compound designed for advanced pharmaceutical and life science research. This complex molecule features a multifunctional structure incorporating a 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole core linked via a sulfonyl group to a pyrrolidine-oxy-quinoxaline moiety. Pyrazole derivatives are extensively investigated in medicinal chemistry for their diverse biological activities and are recognized as key scaffolds in the development of novel therapeutic agents (see, for example, patent WO2015067782A1 which details 4-(indol-3-yl)-pyrazole derivatives for treating diseases like cancer and neurodegenerative disorders) . The specific molecular architecture of this reagent, combining a pyrazole system with a quinoxaline heterocycle, suggests significant potential for use in drug discovery programs, particularly in the synthesis and screening of new molecules targeting kinase pathways, epigenetic regulators, and various enzyme systems. Its structural complexity also makes it a valuable intermediate for constructing more elaborate chemical libraries. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[1-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]oxyquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3S/c1-13(2)25-15(4)20(14(3)23-25)29(26,27)24-10-9-16(12-24)28-19-11-21-17-7-5-6-8-18(17)22-19/h5-8,11,13,16H,9-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNDWIOYCPLYTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline is a complex organic molecule with significant potential in medicinal chemistry, particularly due to its structural features that allow for various biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structure and Properties

The compound consists of a quinoxaline core substituted with a pyrrolidine group and a pyrazole moiety. Its unique structure contributes to its interaction with various biological targets.

Property Value
Molecular FormulaC18H25N3O4S2
IUPAC Name2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline
CAS Number956252-61-2

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The sulfonyl group may enhance binding affinity to target proteins, while the pyrazole ring is known for its role in anti-inflammatory and anti-cancer activities.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including monoamine oxidases (MAO), which are involved in neurotransmitter metabolism.
  • Receptor Modulation : It can interact with receptors involved in inflammatory responses, potentially leading to reduced cytokine production.

Pharmacological Activities

Research indicates that compounds similar to 2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline exhibit a range of biological activities:

Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory potential of pyrazole derivatives. For instance, compounds derived from the pyrazole scaffold have shown significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 at concentrations comparable to established anti-inflammatory drugs like dexamethasone .

Anticancer Activity

In vitro studies have reported that similar compounds exhibit cytotoxic effects against various cancer cell lines. For example, derivatives with structural similarities showed IC50 values in the low micromolar range against breast cancer (MCF-7) cells .

Case Studies

  • Study on MAO Inhibition : A series of pyrazole derivatives were synthesized and evaluated for their MAO inhibitory activity. Compounds exhibited selective inhibition against MAO-B, suggesting potential for treating neurodegenerative diseases .
  • Anti-inflammatory Evaluation : A novel series of 1-thiocarbamoyl pyrazole derivatives were tested for their anti-inflammatory effects in vivo using carrageenan-induced edema models. Results indicated comparable efficacy to indomethacin, a standard anti-inflammatory agent .

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthesis : highlights reflux conditions in dioxane for analogous heterocycles .
  • Crystallography : SHELX () remains a standard for structural refinement .
  • Electronic Analysis : Multiwfn () enables detailed wavefunction studies for reactivity predictions .

Key Knowledge Gaps:

  • Biological activity data for the target compound.
  • Experimental crystallographic or spectroscopic data.

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